N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide -

N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

Catalog Number: EVT-4340101
CAS Number:
Molecular Formula: C23H28N4O5
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzamide derivatives, particularly those with substituted phenyl rings and pyrrolidinyl groups, have been extensively studied for their potential as neuroleptic drugs. [, , ] These compounds exhibit strong binding affinity for dopamine receptors, suggesting a potential role in treating disorders like schizophrenia. [, ]

Synthesis Analysis
  • Reaction of benzoyl chloride with amines: This approach is used to synthesize various substituted benzamides. [, ]
  • Ring-opening reactions of benzoxazinones: This method involves reacting benzoxazinones with anilines to yield bis-amide benzamide derivatives. []
  • Multi-step synthesis starting from substituted benzoic acid: This process involves a series of reactions, including conversion to acid chloride, amidation, and ring closure, to create the desired benzamide derivatives. [, ]
Molecular Structure Analysis
  • Planar benzamide moiety: The benzamide portion of the molecule is typically planar, often stabilized by intramolecular hydrogen bonding between the amide nitrogen and an ortho-methoxy oxygen. [, , , , ]
  • Folded conformation of the pyrrolidine side chain: The pyrrolidine ring often adopts a folded conformation, stabilized by hydrogen bonding with a nearby chlorine atom or other electronegative groups. [, ]
  • Influence of substituents on conformation: The position and nature of substituents on the phenyl rings significantly influence the overall molecular conformation. []
Chemical Reactions Analysis
  • Oxidation: N-oxides of benzamide derivatives can be synthesized using oxidizing agents like m-CPBA. []
  • Meisenheimer rearrangement: N-oxides of benzamide derivatives can undergo [, ] Meisenheimer rearrangement to form hydroxylamine impurities. []
  • Conjugate addition/nitro-Mannich/lactamization: This one-pot reaction sequence enables the stereoselective synthesis of 4-nitropyrrolidin-2-ones, which can be further modified to access other valuable compounds. []
Mechanism of Action
  • Dopamine receptor antagonism: Benzamide derivatives can act as antagonists at dopamine receptors, particularly the D2 subtype. [, , ] This antagonism contributes to their antipsychotic effects. [, ]
  • Modulation of other receptors: Some benzamide derivatives display activity at other receptors like serotonin receptors, potentially contributing to their therapeutic effects. [, , , ]
Applications
  • Drug development: This compound could be a candidate for development as a neuroleptic drug due to its structural similarity to known dopamine receptor antagonists. [, ]
  • Chemical biology research: Its specific interactions with various receptors and enzymes could be studied to better understand their roles in biological processes. [, , , ]
  • Material science: Like some other benzamide derivatives, it might exhibit interesting physical properties suitable for materials applications. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide, also known as APD791, is a novel 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. [] It displays high affinity binding to 5-HT2A receptors and acts as a functional inverse agonist in human embryonic kidney cells expressing the receptor. [] APD791 demonstrates potent antiplatelet activity by inhibiting 5-HT-mediated amplification of ADP-stimulated platelet aggregation in both human and dog platelets. [] Furthermore, it inhibits 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells and 5-HT-mediated vasoconstriction in rabbit aortic rings. [] Oral administration of APD791 to dogs leads to acute and subchronic inhibition of 5-HT-mediated platelet aggregation in whole blood. [] Two active metabolites, APD791-M1 and APD791-M2, are generated upon incubation with human liver microsomes and are also identified in dogs after oral administration. [] Both metabolites display similar affinity and selectivity profiles to APD791. []

Relevance: APD791 and N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide share a core benzamide structure. Both compounds feature substitutions at the 3-position of the benzamide ring and further modifications on the aniline ring. While the specific substitutions differ, the shared benzamide core and substituted aniline rings suggest a structural relationship between these two compounds. []

N-[(2RS, 3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaimnobenzamide

Compound Description: This compound is a potent neuroleptic drug, demonstrating antipsychotic activity. [] It exhibits an intramolecular hydrogen bond between the amide nitrogen and methoxyl oxygen atoms, forming a six-membered ring fused with the benzene ring. [] This structural feature may play a role in its neuroleptic activity. []

Relevance: This compound shares a similar benzamide core structure with N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide. Both feature substitutions on the benzamide ring and contain a pyrrolidine ring in their structures, contributing to their classification as benzamide derivatives with potential neuroleptic activity. []

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

Compound Description: JC-171 is a hydroxyl-sulfonamide analogue designed as a novel NLRP3 inflammasome inhibitor. [] It dose-dependently inhibits LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages, demonstrating selective inhibition of the NLRP3 inflammasome. [] JC-171 also interfered with NLRP3/ASC interaction induced by LPS/ATP stimulation. [] Notably, it delayed the progression and reduced the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, both prophylactically and therapeutically. [] This effect coincided with blocking IL-1β production and a pathogenic Th17 response. []

Relevance: Both JC-171 and N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide belong to the benzamide class of compounds. They share a common methoxy substitution at the 2-position of the benzamide ring. While their additional substitutions differ, the shared benzamide core and 2-methoxy substitution highlight their structural similarity. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZD3523)

Compound Description: ZD3523 is a potent, orally active leukotriene receptor antagonist. [] It exhibits high affinity for displacement of [3H]LTD4 on guinea pig lung membranes and potent antagonistic activity against LTE4 on guinea pig trachea. [] ZD3523 effectively inhibits LTD4-induced bronchoconstriction in guinea pigs. [] The R enantiomer displays greater potency than the S enantiomer. []

Relevance: Although structurally diverse, ZD3523 and N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide share a common benzamide core and a 3-methoxy substitution on the benzamide ring. [] This shared structural feature, despite other differences in their structures, suggests a potential connection in their development as pharmaceutical agents. []

3-Nitro-N-(4-phenoxyphenyl) Benzamide (ICA-105574)

Compound Description: ICA-105574 is a potent and efficacious hERG channel activator that removes hERG channel inactivation. [] It significantly increases hERG current amplitudes and shifts the voltage-dependence of inactivation. [] This compound shortens action potential duration in isolated guinea pig ventricular cardiac myocytes, an effect that can be blocked by hERG channel blockers. []

Relevance: ICA-105574 and N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide both belong to the nitrobenzamide class of compounds. While the specific positions of the nitro group and other substitutions differ, the shared nitrobenzamide core highlights their structural relationship within this chemical class. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity of venetoclax, a potent BCL-2 inhibitor used for treating blood cancers. [] It is formed during oxidative stress degradation of venetoclax. [] VNO undergoes [, ] Meisenheimer rearrangement to form another impurity, venetoclax hydroxylamine impurity (VHA). []

Relevance: While VNO represents a complex molecule, it shares a crucial structural feature with N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide: the presence of a nitro group on a phenyl ring attached to the benzamide core. This shared structural element, despite their significant overall structural differences, suggests a potential connection in their chemical properties and potential reactivity. []

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. [] It effectively decreases pulmonary and systemic arterial pressures in rats, particularly when pulmonary vascular resistance is elevated. [] SB-772077-B shows greater potency than other Rho kinase inhibitors like Y-27632 and fasudil in lowering blood pressure. [] Chronic treatment with SB-772077-B attenuates the increase in pulmonary arterial pressure induced by monocrotaline. []

Relevance: Although structurally distinct, SB-772077-B and N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide both contain a pyrrolidine ring in their structures. This common structural motif, despite differences in their overall frameworks, suggests a potential overlap in their target interactions or biological activity profiles. []

Properties

Product Name

N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

IUPAC Name

N-[3-methoxy-4-(pentanoylamino)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide

Molecular Formula

C23H28N4O5

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C23H28N4O5/c1-3-4-7-22(28)25-18-10-9-17(15-21(18)32-2)24-23(29)16-8-11-19(20(14-16)27(30)31)26-12-5-6-13-26/h8-11,14-15H,3-7,12-13H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

WBDORKXGCLJCQM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.